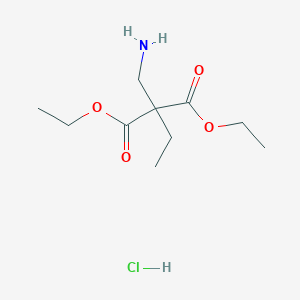

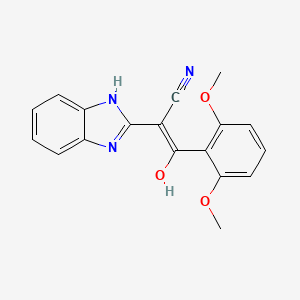

![molecular formula C21H21N5O2 B2388732 N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357974-40-3](/img/structure/B2388732.png)

N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” belongs to a class of compounds known as 1,2,4-triazolo quinoxalines . These compounds have been designed and synthesized to meet the structural requirements essential for anticancer activity . Moreover, they have shown to inhibit some metabolic enzymes such as acetylcholinesterase I and II .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using IR, 1H NMR, and 13C NMR .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The diversified synthesis of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives highlights innovative protocols involving Ugi four-component reactions and copper-catalyzed tandem reactions. These techniques facilitate the construction of structurally complex fused tricyclic scaffolds, indicating the compound's utility in creating novel chemical entities for further biological evaluation (An et al., 2017).

Biological Activities

Derivatives of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been explored for various biological activities. Some derivatives show positive inotropic activity, suggesting potential utility in cardiovascular diseases. Specifically, certain compounds outperform milrinone in increasing stroke volume in isolated rabbit heart preparations, indicating significant therapeutic potential (Zhang et al., 2008). Additionally, these compounds have been investigated for their anticonvulsant properties, with some showing promising activity in models of induced convulsions, highlighting their potential as novel anticonvulsant agents (Alswah et al., 2013).

Anticancer Potential

The anticancer activity of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives has also been explored. Certain urea derivatives linked to the triazoloquinoxaline moiety have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. These findings suggest that these compounds may possess valuable anticancer properties, warranting further investigation (Reddy et al., 2015).

Molecular Design Insights

Research into [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents via a hybrid pharmacophore approach reveals the significance of structural motifs in enhancing biological activity. These studies provide insights into molecular design strategies that could be applied to develop more potent antiproliferative agents by incorporating specific functional groups into the quinoxaline structure (Kaneko et al., 2020).

Eigenschaften

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-12-9-13(2)19(14(3)10-12)22-18(27)11-25-16-7-5-6-8-17(16)26-15(4)23-24-20(26)21(25)28/h5-10H,11H2,1-4H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJGXUNHPBGCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

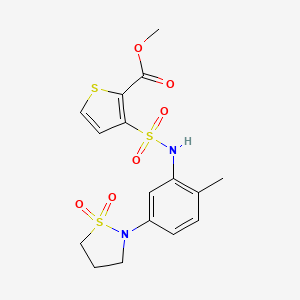

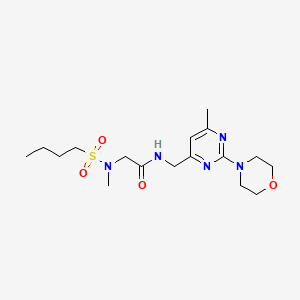

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)

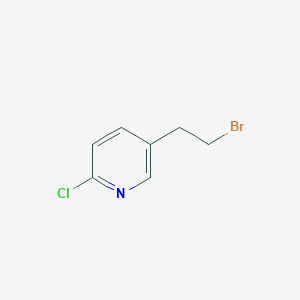

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

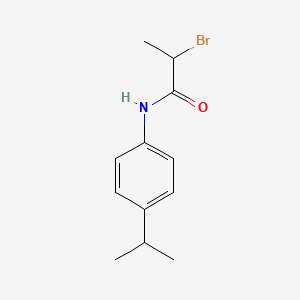

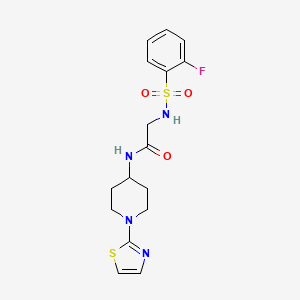

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)